molecular formula C18H27N3O3 B14505088 2-Benzamido-N~1~,N~3~-di-tert-butylpropanediamide CAS No. 64435-49-0

2-Benzamido-N~1~,N~3~-di-tert-butylpropanediamide

Cat. No.: B14505088
CAS No.: 64435-49-0
M. Wt: 333.4 g/mol
InChI Key: OUPNECSQNTWLKW-UHFFFAOYSA-N
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Description

2-Benzamido-N~1~,N~3~-di-tert-butylpropanediamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals and agrochemicals . This compound is characterized by the presence of benzamido and tert-butyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-N~1~,N~3~-di-tert-butylpropanediamide typically involves the acylation of benzamido derivatives with tert-butylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include benzoyl chloride and tert-butylamine, with solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N~1~,N~3~-di-tert-butylpropanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

2-Benzamido-N~1~,N~3~-di-tert-butylpropanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzamido-N~1~,N~3~-di-tert-butylpropanediamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s benzamido group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzamido-N~1~,N~3~-di-tert-butylpropanediamide is unique due to its specific tert-butyl and benzamido groups, which confer distinct chemical and biological properties

Properties

CAS No.

64435-49-0

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

2-benzamido-N,N'-ditert-butylpropanediamide

InChI

InChI=1S/C18H27N3O3/c1-17(2,3)20-15(23)13(16(24)21-18(4,5)6)19-14(22)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,19,22)(H,20,23)(H,21,24)

InChI Key

OUPNECSQNTWLKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C(C(=O)NC(C)(C)C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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